3-bromo-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide
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Overview
Description
3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide is an organic compound with the molecular formula C19H13BrN2O2. This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further connected to a pyridine ring through a carbonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide typically involves a multi-step process. One common method includes the bromination of a benzamide precursor, followed by the introduction of the pyridine-4-carbonyl group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves coupling the brominated benzamide with the pyridine-4-carbonyl group under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of 3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions helps in achieving efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The benzamide and pyridine rings can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced derivatives.
Scientific Research Applications
3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyridine-4-carbonyl)phenyl)benzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-chloro-N-[4-(pyridine-4-carbonyl)phenyl]benzamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
N-(4-(pyridine-4-carbonyl)phenyl)-3-methylbenzamide: Contains a methyl group instead of bromine, affecting its reactivity and applications.
Uniqueness
The presence of the bromine atom in 3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H13BrN2O2 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H13BrN2O2/c20-16-3-1-2-15(12-16)19(24)22-17-6-4-13(5-7-17)18(23)14-8-10-21-11-9-14/h1-12H,(H,22,24) |
InChI Key |
BKYBQACWKUMCNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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